molecular formula C15H13F3N2O3 B4246765 5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide

5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide

Cat. No.: B4246765
M. Wt: 326.27 g/mol
InChI Key: ZOJKTOJRESVGOT-UHFFFAOYSA-N
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Description

5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amide bond formation: The final step involves coupling the furan derivative with an amine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce amines.

Scientific Research Applications

5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes by forming strong hydrogen bonds or hydrophobic interactions. The furan ring and amide linkage may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide lies in its combination of a furan ring and a trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-9-5-6-12(23-9)14(22)19-8-13(21)20-11-4-2-3-10(7-11)15(16,17)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKTOJRESVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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